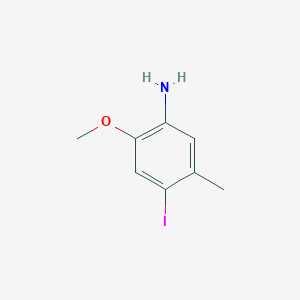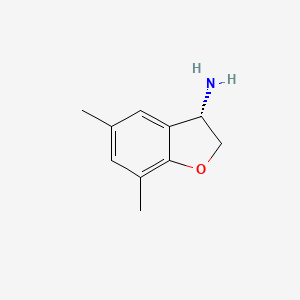![molecular formula C17H12N2 B12850665 [4-(3-Quinolinyl)phenyl]acetonitrile](/img/structure/B12850665.png)
[4-(3-Quinolinyl)phenyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(3-Quinolinyl)phenyl]acetonitrile is an organic compound with the molecular formula C17H12N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Quinolinyl)phenyl]acetonitrile typically involves the reaction of 3-quinolinecarboxaldehyde with benzyl cyanide in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
[4-(3-Quinolinyl)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(3-Quinolinyl)phenyl]acetonitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a compound of interest for drug development .
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .
Wirkmechanismus
The mechanism of action of [4-(3-Quinolinyl)phenyl]acetonitrile is largely dependent on its specific application. In medicinal chemistry, its effects are mediated through interactions with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibit enzyme activity, or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound of [4-(3-Quinolinyl)phenyl]acetonitrile, known for its wide range of biological activities.
Isoquinoline: A structural isomer of quinoline with similar chemical properties but different biological activities.
Acrylonitrile: A simpler nitrile compound used in the production of plastics and synthetic fibers.
Uniqueness
This compound is unique due to the presence of both the quinoline and phenylacetonitrile moieties. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler counterparts .
Eigenschaften
Molekularformel |
C17H12N2 |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
2-(4-quinolin-3-ylphenyl)acetonitrile |
InChI |
InChI=1S/C17H12N2/c18-10-9-13-5-7-14(8-6-13)16-11-15-3-1-2-4-17(15)19-12-16/h1-8,11-12H,9H2 |
InChI-Schlüssel |
XNBTVGPYTGPQSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
![2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12850606.png)




![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)

![(1R)-3,3'-Bis(2,4,6-tricyclohexylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12850649.png)


